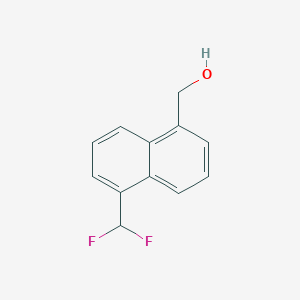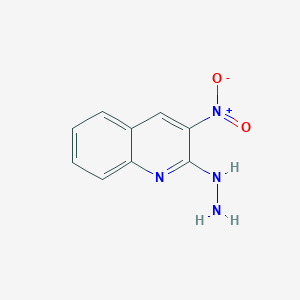
5-(Dimethylamino)-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-1H-indole-2-carboxylic acid: is a heterocyclic compound that belongs to the indole family Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-nitroindole with dimethylamine followed by reduction and subsequent carboxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the nitro group (if present in intermediates) to an amino group is a common step in its synthesis.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
- N-oxide derivatives from oxidation.
- Amino derivatives from reduction.
- Various substituted indoles from electrophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Dimethylamino)-1H-indole-2-carboxylic acid is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound can be used as a fluorescent probe due to its ability to emit fluorescence upon excitation. It is also studied for its potential interactions with biological macromolecules.
Medicine: The compound’s structural similarity to bioactive indoles makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the indole ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
5-(Dimethylamino)-1-naphthalenesulfonic acid: Known for its use as a fluorescent dye.
5-(Dimethylamino)-2-naphthalenesulfonic acid: Another fluorescent dye with similar properties.
3-Dimethylamino benzoic acid: Used in the synthesis of lanthanide complexes.
Uniqueness: 5-(Dimethylamino)-1H-indole-2-carboxylic acid is unique due to its indole core, which imparts distinct electronic and steric properties compared to naphthalene or benzene derivatives. This uniqueness makes it particularly valuable in the design of new compounds with specific biological activities.
Eigenschaften
CAS-Nummer |
796870-47-8 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
5-(dimethylamino)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)8-3-4-9-7(5-8)6-10(12-9)11(14)15/h3-6,12H,1-2H3,(H,14,15) |
InChI-Schlüssel |
UVBBANUSSFCBLR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



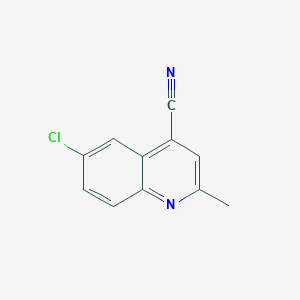


![2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine](/img/structure/B11896999.png)
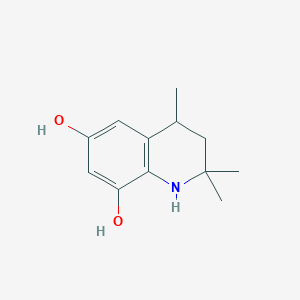
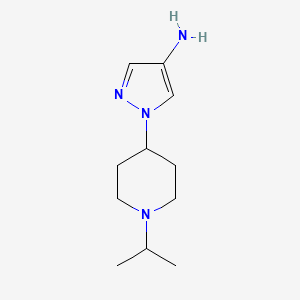

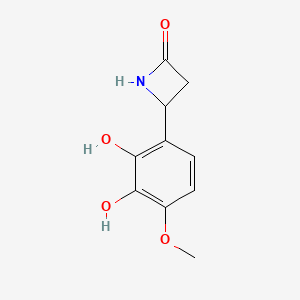


![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)
